1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE
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Overview
Description
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various fields, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl groups.
Bromination: The 2-deoxy position is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Glycosylation: The protected and brominated sugar is then coupled with a pyrimidine base under acidic conditions to form the nucleoside analog.
Deprotection: The acetyl protecting groups are removed under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can be used for deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted nucleoside analogs can be formed.
Deprotected Compound: Removal of acetyl groups yields the free hydroxyl form of the nucleoside analog.
Scientific Research Applications
Medicinal Chemistry: As a nucleoside analog, it may have antiviral or anticancer properties.
Molecular Biology: It can be used as a tool to study nucleic acid interactions and enzyme mechanisms.
Chemical Biology: The compound can serve as a probe to investigate cellular processes involving nucleosides.
Mechanism of Action
The mechanism of action of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE likely involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The bromine atom and acetyl groups may enhance its ability to interact with specific molecular targets, such as viral polymerases or cancer cell enzymes.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-methylcytosine: Used in cancer research for its ability to inhibit DNA methylation.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-azacytidine: Known for its role in epigenetic studies.
Uniqueness
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the bromine atom and acetyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
Properties
Molecular Formula |
C13H15BrN2O7 |
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Molecular Weight |
391.17 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-8-11(22-7(2)18)10(14)12(23-8)16-4-3-9(19)15-13(16)20/h3-4,8,10-12H,5H2,1-2H3,(H,15,19,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
GIERFVXRTOJITJ-HJQYOEGKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
Origin of Product |
United States |
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